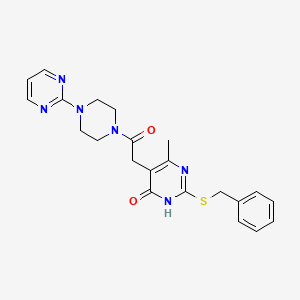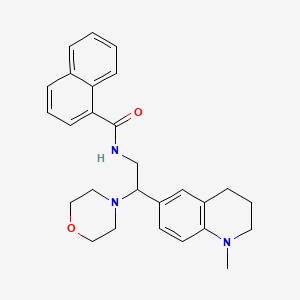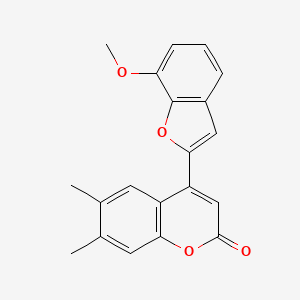![molecular formula C16H22N2O3 B2851564 7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-71-1](/img/structure/B2851564.png)
7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), which is common in many biologically active and pharmacologically important compounds . The molecule also contains an amide functional group, which is a key structural component in many drugs and biological molecules .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, involves a spirocyclic system with two rings of different sizes (a six-membered and a five-membered ring) sharing a single atom . It also contains an amide functional group attached to one of the rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide functional group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The spirocyclic system might also undergo reactions depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide in this compound could influence its solubility in different solvents . The spirocyclic system might also influence the compound’s conformation and, consequently, its physical and chemical properties .Applications De Recherche Scientifique
Redox Behavior in Non-aqueous Media
Research on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones shows their electrochemical properties, including the main products of electrolytic oxidation and reduction. Such studies can shed light on the redox behavior of structurally similar spirocyclic compounds in non-aqueous media, suggesting potential applications in synthetic chemistry and electrochemical studies (Abou-Elenien et al., 1991).
Synthesis and Antiviral Activity
A study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds reveals the methodology for synthesizing spirocyclic compounds with potential antiviral activities. This highlights the applicability of spiro compounds in the development of new antiviral agents, offering a template for research into similar compounds for medical chemistry applications (Göktaş et al., 2012).
Radical Polymerization
The study of radical polymerization of unsaturated spiro orthocarbonates, such as 7-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, indicates applications of spirocyclic compounds in polymer science. These compounds can undergo vinyl polymerization, leading to crosslinked polymers, suggesting their potential use in the development of new polymeric materials (Moszner et al., 1995).
Synthesis of Heterocyclic Compounds
Spirocyclic compounds are key intermediates in the synthesis of various heterocyclic compounds, indicating their importance in organic synthesis and drug development. The transformation of spiro orthocarbonates into carboxylic acids and further chemical reactions demonstrate the versatility of spirocyclic compounds in synthesizing novel chemical entities (Kayukova et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDUOWNHZGXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)

![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)



![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
![3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid](/img/structure/B2851499.png)
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)


